ADBICA-d9
Description
Context of Synthetic Cannabinoid Research Landscape
Synthetic cannabinoids, also known as synthetic cannabinoid receptor agonists (SCRAs), are laboratory-produced compounds initially developed for research into the endocannabinoid system. ncats.ioiiab.me However, many have been diverted to the illicit market, where they are consumed for their psychoactive effects. wikipedia.orgwikipedia.org The rapid pace at which new synthetic cannabinoids appear poses a considerable challenge for monitoring and control efforts globally. wikipedia.orgnih.govcaymanchem.com Research in this area focuses on identifying newly emerging compounds, understanding their pharmacological properties, and developing effective detection strategies. ncats.ionih.gov
Evolution of Analytical Challenges in Synthetic Cannabinoid Detection
The structural diversity and rapid turnover of synthetic cannabinoids create substantial analytical challenges. nih.govcaymanchem.com Traditional drug screening methods often lack the specificity to detect the wide array of constantly changing structures. wikipedia.org Forensic and clinical laboratories face difficulties in keeping pace with the emergence of new compounds, as developing validated analytical methods and obtaining appropriate reference standards can take considerable time. wikipedia.orgcaymanchem.com This can result in delays in identifying new substances and potentially missing positive cases in toxicological analyses. caymanchem.com Sensitive and selective techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are widely used, but they require reliable reference materials for accurate identification and quantification. nih.govcaymanchem.com
Fundamental Role of Stable Isotope Labeled Internal Standards in Quantitative Analysis
Stable isotope labeled internal standards (SIL IS) play a fundamental role in quantitative analytical methods, particularly when analyzing complex matrices like biological samples. These standards are chemically identical to the analyte of interest but contain one or more atoms replaced by a stable isotope (such as deuterium (B1214612) or 13C). This isotopic labeling results in a predictable mass shift, allowing the internal standard to be distinguished from the native analyte by mass spectrometry.
The primary advantage of using SIL internal standards is their ability to compensate for variations and potential signal suppression or enhancement effects that can occur during sample preparation, extraction, and chromatographic analysis. Because the internal standard behaves similarly to the analyte throughout the analytical process, the ratio of the analyte signal to the internal standard signal remains relatively constant, even if there are variations in recovery or matrix effects. This improves the accuracy and reproducibility of quantitative measurements.
Specific Significance of ADBICA-d9 as a Research Standard for ADBICA Quantification
This compound is a stable isotope labeled analogue of the synthetic cannabinoid ADBICA. nih.gov ADBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide) is a synthetic cannabinoid that has been identified in illicit products. nih.gov this compound is specifically designed for use as an internal standard for the quantitative analysis of ADBICA, typically employing techniques such as GC-MS or LC-MS. nih.gov
The deuterium labeling in this compound, specifically nine deuterium atoms on the pentyl chain, provides the necessary mass shift for differentiation from native ADBICA during mass spectrometric analysis. By adding a known quantity of this compound to a sample before processing, researchers can account for potential losses or signal variations of ADBICA that may occur during sample preparation and analysis. This makes this compound an invaluable research standard for accurately quantifying ADBICA in various matrices, supporting forensic investigations and research into the prevalence and pharmacokinetics of this specific synthetic cannabinoid. nih.gov
Properties
Molecular Formula |
C20H20D9N3O2 |
|---|---|
Molecular Weight |
352.5 |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)/i1D3,5D2,6D2,9D2 |
InChI Key |
IXUYMXAKKYWKRG-MVTCSRIBSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C2=C1C=CC=C2 |
Synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2/',3,3/',4,4/',5,5,5-d9)-1H-indole-3-carboxamide |
Origin of Product |
United States |
Chemical Synthesis and Advanced Isotopic Characterization of Adbica D9
Deuteration Strategies for Analogous Synthetic Cannabinoids
Deuteration strategies for synthetic cannabinoids involve the selective incorporation of deuterium (B1214612) atoms into the molecule. This can be achieved by using deuterated starting materials or reagents during the synthesis. For example, the synthesis of deuterated analogues of alkylresorcinols, a class of molecules related to cannabinoids, can involve using deuterated alkyl iodides as building blocks. rsc.org Another approach is the complete deuteration of specific functional groups, such as triple bonds, through catalyzed exchange reactions with deuterated solvents like D₂O. rsc.org This allows for the introduction of multiple deuterium atoms in a site-selective manner. rsc.org Targeted deuteration of specific moieties, such as the adamantyl group in some synthetic cannabinoids, has also been performed to assess the utility of hydrogen bioisosteres in structure-activity relationship studies and to create internal standards for quantification. acs.org
Targeted Synthesis Routes for ADBICA-d9 for Research Applications
The synthesis of this compound typically starts with indole (B1671886) derivatives and involves several chemical reactions to incorporate the specific structural features and the deuterium atoms. evitachem.com ADBICA itself features a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base. caymanchem.com The deuteration in this compound is specified as occurring on the pentyl chain, with nine deuterium atoms incorporated (pentyl-2,2',3,3',4,4',5,5,5-d9). caymanchem.com
A general synthetic route for indole-based synthetic cannabinoids often involves N-alkylation of an indole core followed by the formation of the carboxamide group. unodc.org For this compound, this would likely involve the N-alkylation of a suitably substituted indole with a deuterated pentyl chain precursor, such as a deuterated pentyl halide. Subsequent reactions would then form the carboxamide linkage with the tert-butyl amino group.
While specific detailed synthetic schemes for this compound were not extensively found in the search results, the general principles of synthesizing analogous synthetic cannabinoids provide insight. These often involve coupling reactions to form the amide bond and alkylation to introduce the side chains. acs.orgunodc.orgnih.gov The targeted introduction of deuterium at the pentyl chain would be a key step in the synthesis of this compound.
Isotopic Purity Assessment Methodologies
Determining the isotopic purity of deuterated compounds is crucial for their reliable use in research, particularly as internal standards in quantitative analysis. rsc.orgrsc.org High isotopic purity ensures that the signal from the labeled internal standard does not interfere significantly with the detection and quantification of the non-labeled analyte.
High-Resolution Mass Spectrometry for Deuteration Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the incorporation of deuterium and assessing the isotopic enrichment of labeled compounds. rsc.orgrsc.orgnih.govresearchgate.net HRMS provides accurate mass measurements that can distinguish between molecules with different isotopic compositions. nih.govresearchgate.net
The strategy involves analyzing the mass spectrum of the deuterated compound and examining the isotopic ion distribution. rsc.orgrsc.org By extracting and integrating the signals corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms), the percentage of isotopic purity can be calculated. rsc.orgrsc.org HRMS can confirm the expected molecular weight increase due to deuterium incorporation and reveal the presence of partially deuterated or non-deuterated impurities. rsc.orgnih.govresearchgate.net LC-ESI-HR-MS is a commonly used hyphenated technique for this purpose, combining chromatographic separation with high-resolution mass analysis. rsc.orgrsc.org
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Deuterium Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural integrity of deuterated compounds and, importantly, verifying the specific positions of deuterium labeling. rsc.orgrsc.orgazolifesciences.comrsc.org While mass spectrometry confirms the mass increase due to deuteration, NMR provides detailed information about the molecular structure and the environment of individual atoms. rsc.orgazolifesciences.com
NMR can also provide insights into the relative percent isotopic purity. rsc.orgrsc.org Combining HRMS and NMR data offers a more comprehensive approach for determining the exact purity and confirming the structural integrity of isotopically labeled compounds. rsc.org
Stability and Degradation Pathways of Deuterated Analogues in Research Matrices
The stability of synthetic cannabinoids, including their deuterated analogues, in various research matrices is a critical factor for accurate analysis and interpretation of results. Degradation can lead to a decrease in the concentration of the target compound and the formation of degradation products, potentially affecting the accuracy of quantitative measurements, especially when using the deuterated analogue as an internal standard.
Studies on the stability of synthetic cannabinoids in biological matrices like blood and urine have shown varying degrees of stability depending on the specific compound and storage conditions. oup.comshareok.orgoup.comnih.gov For example, some synthetic cannabinoids have demonstrated good stability when stored at frozen temperatures (-20°C), while significant degradation can occur at room temperature or refrigerated conditions. oup.comoup.comnih.gov
Deuterium labeling can sometimes influence the metabolic fate and stability of a compound due to the kinetic isotope effect, where bonds to deuterium are broken more slowly than bonds to hydrogen. However, for this compound, where the deuteration is on the pentyl chain, the primary degradation pathways might involve other parts of the molecule, such as the carboxamide or indole moieties.
Research findings on the stability of specific synthetic cannabinoids in different matrices are important for determining appropriate sample collection, storage, and analytical procedures. oup.comshareok.org While direct stability data for this compound were not found, studies on analogous synthetic cannabinoids highlight the general considerations for handling and analyzing these compounds in research matrices. oup.comshareok.orgoup.comnih.gov Monitoring the stability of the deuterated internal standard in the specific matrix and under the relevant storage conditions is essential for ensuring the validity of quantitative analysis.
Advanced Analytical Methodologies and Instrumentation Leveraging Adbica D9
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for ADBICA Quantification
LC-MS/MS is a widely employed technique for the analysis of synthetic cannabinoids, including ADBICA, in complex samples such as biological fluids and seized materials researchgate.netresearchgate.net. The coupling of liquid chromatography with tandem mass spectrometry offers high selectivity and sensitivity, crucial for the accurate identification and quantification of target analytes amidst potential matrix interferences unodc.orgoup.com. ADBICA-d9 is frequently incorporated into LC-MS/MS methods as an internal standard to compensate for variations in sample preparation, matrix effects, and instrument performance, thereby improving the accuracy and precision of ADBICA quantification caymanchem.comevitachem.com.
Optimizing Chromatographic Separation Parameters
Effective chromatographic separation is a prerequisite for accurate quantification in LC-MS/MS, particularly when dealing with isomers or isobaric compounds. Optimization of chromatographic parameters involves selecting appropriate column chemistry, mobile phases, and gradient programs to achieve adequate retention and separation of ADBICA from matrix components and other potentially interfering substances mdpi.comresearchgate.netmdpi.comsepscience.com.
While specific parameters for ADBICA separation using this compound as an internal standard are not extensively detailed in the provided snippets, general principles for synthetic cannabinoid analysis by LC-MS/MS involve using reversed-phase columns, such as C18 or pentafluorophenylpropyl (PFPP) columns researchgate.netoup.comresearchgate.net. Mobile phases typically consist of mixtures of aqueous buffers (e.g., ammonium (B1175870) formate) and organic solvents like acetonitrile (B52724) or methanol (B129727), often employed in gradient elution mode to optimize the separation of compounds with varying polarities researchgate.netoup.comresearchgate.net. The flow rate and injection volume are also optimized to ensure efficient ionization and transport of the analytes into the mass spectrometer mdpi.comulisboa.ptmdpi.com.
Tandem Mass Spectrometry Parameters for Precursor and Product Ion Transitions of ADBICA and this compound
Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is essential for the selective detection and quantification of target analytes. This involves selecting a precursor ion (typically the protonated molecule, [M+H]+, in positive ion mode ESI) for both ADBICA and this compound, followed by fragmentation in the collision cell and monitoring specific product ions mdpi.comulisboa.ptrsc.orguzh.ch. The use of this compound, with its increased mass due to deuterium (B1214612) substitution, allows for the selection of distinct precursor and product ions compared to the non-deuterated analog, enabling their simultaneous detection without spectral interference.
Although specific MRM transitions for ADBICA and this compound are not explicitly provided in the search results, the process generally involves infusing standard solutions of the analytes into the mass spectrometer to determine optimal ionization conditions and fragmentation pathways oup.comulisboa.pt. The most intense and selective transitions are chosen for quantification and confirmation. For synthetic cannabinoids analyzed by LC-MS/MS with electrospray ionization (ESI), positive ion mode is commonly used, yielding protonated molecules [M+H]+ as precursor ions mdpi.comulisboa.pt. Fragmentation in the collision cell produces characteristic product ions that provide structural information and enhance selectivity mdpi.comulisboa.pt. The collision energy (CE) is optimized for each transition to maximize the abundance of the desired product ions oup.comulisboa.pt.
Isotope Dilution Mass Spectrometry Principles and Application for Enhanced Accuracy
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that utilizes a stable isotope-labeled analog of the analyte as an internal standard mdpi.comugent.benih.gov. This compound serves this purpose for ADBICA analysis caymanchem.comevitachem.com. In IDMS, a known amount of the isotopically labeled internal standard (this compound) is added to the sample before extraction and analysis. Since the labeled standard is chemically identical to the analyte (ADBICA) but differs in mass, they behave similarly throughout the sample preparation and chromatographic separation processes ugent.bebevital.no.
During mass spectrometry, the ratio of the analyte to the internal standard is measured based on the intensities of their respective ions bevital.no. Because the internal standard experiences the same matrix effects and variations in ionization efficiency as the analyte, the ratio of their signals remains constant, allowing for accurate quantification even in complex matrices ugent.bebevital.no. This approach effectively compensates for potential errors introduced during sample preparation and analysis, leading to improved accuracy and precision compared to methods relying on external calibration or non-isotopically labeled internal standards ugent.bebevital.no. The use of this compound as an internal standard in LC-MS/MS methods for ADBICA quantification is a direct application of IDMS principles, contributing to the robustness and reliability of the analytical method caymanchem.comevitachem.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for ADBICA Analysis Utilizing this compound
GC-MS is another valuable technique for the analysis of synthetic cannabinoids, including ADBICA nih.govoup.comnih.gov. While LC-MS/MS is often preferred for less volatile or thermally labile compounds, GC-MS offers high chromatographic resolution and well-established electron ionization (EI) fragmentation libraries nih.govfip.org. This compound can also be utilized in GC-MS methods, particularly as an internal standard or for fragmentation studies caymanchem.comevitachem.com.
Derivatization Strategies for GC-MS Compatibility
For compounds that are not sufficiently volatile or thermally stable for GC analysis, derivatization is often employed to convert them into more suitable forms mdpi.comsigmaaldrich.com. While ADBICA itself may be amenable to GC-MS, some synthetic cannabinoids or their metabolites might require derivatization. Common derivatization strategies for GC-MS include silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group to increase volatility and improve peak shape sigmaaldrich.comresearchgate.net.
Although specific derivatization procedures for ADBICA or this compound are not detailed in the provided information, the general principle involves reacting the analyte with a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), under controlled conditions sigmaaldrich.comresearchgate.net. The use of a deuterated derivatizing agent, like MSTFA-d9, can be beneficial in determining the number of reactive sites in the molecule by observing the mass shift in the mass spectrum of the derivatized product sigmaaldrich.com. This principle could potentially be applied in studies involving ADBICA or its metabolites if derivatization were necessary for GC-MS analysis.
Electron Ionization and Chemical Ionization Fragmentation Pattern Analysis of this compound
Mass spectrometry in GC-MS typically utilizes electron ionization (EI) or chemical ionization (CI) nih.govpg.edu.pl. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation pg.edu.pldu.ac.in. This fragmentation produces characteristic ions that are highly reproducible and can be matched against spectral libraries for compound identification nih.gov. CI, on the other hand, is a "softer" ionization technique that results in less fragmentation and often yields a prominent molecular ion or protonated molecule, which is useful for determining the molecular weight of the analyte nih.govpg.edu.pldu.ac.in.
Analyzing the fragmentation patterns of this compound under EI and CI conditions can provide valuable information about its structure and the location of the deuterium atoms. While specific fragmentation patterns for this compound are not provided, general fragmentation principles for synthetic cannabinoids analyzed by GC-MS have been reported nih.govd-nb.info. For compounds with an amide moiety, cleavage of the amide bond is a common fragmentation pathway mdpi.comd-nb.info. The presence of deuterium atoms in this compound at known positions allows for the study of how these atoms influence fragmentation pathways and the resulting fragment ions. This information can be used to confirm the structure of this compound, understand its behavior under different ionization conditions, and aid in the identification of ADBICA and its potential metabolites by comparing their fragmentation patterns to that of the labeled standard. The use of GC-MS with EI mode is common for identifying synthetic cannabinoids based on their characteristic fragment ions nih.govnih.gov.
Method Validation in Quantitative Research
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. corn12.dkabechem.com When quantifying ADBICA, particularly in complex biological or non-biological matrices, using this compound as an internal standard is a common and effective strategy to address variability and improve method performance. caymanchem.comd-nb.info Key validation parameters include linearity, accuracy, precision, limits of detection and quantification, matrix effects, and recovery. corn12.dkeuropa.euresearchgate.netnih.gov
Linearity and Calibration Curve Establishment with this compound as Internal Standard
Linearity demonstrates that the analytical method's response is directly proportional to the analyte concentration over a defined range. corn12.dkeuropa.euscribd.com Calibration curves, typically generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against known analyte concentrations, are used to establish this relationship. scribd.com The use of this compound as an internal standard helps to normalize for variations in sample processing, injection volume, and instrument response, leading to a more robust and linear calibration. waters.com A good linear regression with a high correlation coefficient (r² > 0.99) over the relevant concentration range is indicative of a valid method. abechem.comresearchgate.net
Accuracy and Precision Assessment (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of the measured value to the true value of the analyte concentration, while precision describes the agreement between independent measurements of the same homogenous sample under specified conditions. corn12.dkeuropa.eu Precision is evaluated through intra-day (within-day) and inter-day (between-day) variability studies. europa.euiajps.comwisdomlib.org
Intra-day precision assesses the variability when a method is performed multiple times within a single day, while inter-day precision evaluates variability across different days, potentially with different operators, equipment, or reagents. europa.euwisdomlib.org These studies typically involve analyzing replicate samples spiked with the analyte (ADBICA) at different concentration levels, with this compound added as the internal standard. europa.eu The relative standard deviation (RSD) or coefficient of variation (CV) is commonly used to express precision, with acceptance criteria typically set at a low percentage. iajps.comresearchgate.net Accuracy is often expressed as the percentage recovery of the spiked analyte. europa.euiajps.com
While specific data for ADBICA and this compound in these studies were not extensively detailed in the search results, general principles of method validation for synthetic cannabinoids and other analytes using stable-isotope-labeled internal standards highlight the importance of these assessments. For example, studies on other synthetic cannabinoids or drugs in biological matrices have reported acceptable intra-day and inter-day precision and accuracy within defined ranges. researchgate.netresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ) Determination
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. corn12.dkeuropa.euscribd.com These limits are crucial for determining the sensitivity of the analytical method. corn12.dk
This compound, as an internal standard, contributes to lowering the LOD and LOQ by improving the signal-to-noise ratio and compensating for background interference and variability. waters.com LOD and LOQ can be determined by various methods, including those based on the standard deviation of the response and the slope of the calibration curve, or signal-to-noise ratio. corn12.dkabechem.comscribd.com
Specific LOQ values for synthetic cannabinoids in biological matrices using LC-MS/MS with internal standards have been reported in the low ng/mL range, demonstrating the sensitivity achievable with these methods. nih.govnih.gov
Evaluation and Mitigation of Matrix Effects and Ion Suppression
Matrix effects refer to the influence of co-eluting components from the sample matrix on the ionization efficiency of the analyte, which can lead to ion suppression (decreased signal) or enhancement (increased signal). waters.comeijppr.comresearchgate.netchromatographyonline.com These effects are a significant challenge in LC-MS/MS analysis of complex samples like biological fluids. waters.comeijppr.com
The use of a stable-isotope-labeled internal standard like this compound is a primary strategy to evaluate and mitigate matrix effects. waters.com By comparing the response of the internal standard in the matrix extract to its response in a neat solution, the extent of matrix effect can be assessed. researchgate.net Since this compound and ADBICA are chemically very similar, they are expected to experience similar matrix effects. waters.com The ratio of the analyte response to the internal standard response is then used for quantification, effectively compensating for the matrix-induced variability in ionization. waters.com
While stable-isotope-labeled internal standards are highly effective, differences in retention time between the analyte and the internal standard can sometimes lead to differential matrix effects. waters.com Therefore, it is important to ensure that ADBICA and this compound co-elute chromatographically. Strategies to reduce matrix effects also include optimizing sample preparation techniques and chromatographic conditions. eijppr.comchromatographyonline.com
Recovery Studies for Sample Preparation Protocols
Recovery studies assess the efficiency of the sample preparation method in extracting the analyte from the matrix. europa.euresearchgate.net This is determined by comparing the analytical response of an extracted sample spiked with the analyte before extraction to that of a post-extracted sample spiked with the same amount of analyte. europa.eu
This compound is included in recovery studies by spiking it into the sample at the beginning of the extraction process. The recovery of ADBICA can then be assessed relative to the recovery of the internal standard. europa.eu High and consistent recovery across different concentrations and matrices is essential for accurate quantification. researchgate.net Sample preparation techniques for synthetic cannabinoids in biological matrices often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which aim to isolate the analytes from interfering matrix components. researchgate.netnih.govresearchgate.net
Sample Preparation Techniques for Complex Biological and Non-Biological Research Matrices
Effective sample preparation is crucial for the accurate analysis of ADBICA in complex matrices such as biological fluids (e.g., urine, blood, serum, oral fluid) and non-biological matrices (e.g., seized materials, herbal blends). researchgate.netd-nb.infonih.govresearchgate.netoup.com The goal of sample preparation is to clean up the sample by removing interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument (e.g., LC-MS/MS). researchgate.net
Common sample preparation techniques employed for the analysis of synthetic cannabinoids, including methods where this compound would be used as an internal standard, include:
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. It is widely used for extracting synthetic cannabinoids from biological specimens due to their hydrophobic nature. researchgate.netresearchgate.net Different solvent mixtures, such as hexane-ethyl acetate, chlorobutane-isopropanol, or methyl tert-butyl ether (MTBE), have been reported for the extraction of synthetic cannabinoids from matrices like blood and urine. researchgate.netresearchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE uses a solid stationary phase to selectively retain the analyte while the matrix components are washed away. This technique can provide cleaner extracts compared to LLE and is also commonly applied in synthetic cannabinoid analysis. researchgate.netnih.gov Supported liquid-liquid extraction (SLE) cartridges are a type of SPE that can also be used. fda.gov.tw
Protein Precipitation: For biological matrices like plasma or serum, protein precipitation using organic solvents like acetonitrile or methanol is often an initial step to remove proteins that can interfere with downstream analysis. researchgate.netfrontiersin.orgnih.gov The supernatant containing the analytes is then typically subjected to further cleanup steps like LLE or SPE. frontiersin.orgnih.gov
Dilute-and-Shoot: In some cases, for highly sensitive methods and relatively clean matrices, a simple dilution of the sample followed by direct injection into the LC-MS/MS system may be feasible, although this approach is more susceptible to matrix effects.
Enzymatic Hydrolysis: For the analysis of conjugated metabolites of synthetic cannabinoids (e.g., glucuronides), enzymatic hydrolysis using enzymes like beta-glucuronidase is necessary to cleave the conjugate and release the free analyte before extraction and analysis. d-nb.infonih.govoup.com
The choice of sample preparation technique depends on the matrix type, the concentration of the analyte, and the required sensitivity and specificity of the method. researchgate.netnih.gov The inclusion of this compound as an internal standard throughout the sample preparation process is essential to account for variations in extraction efficiency and sample loss. caymanchem.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2747914-01-6 (CAS number, PubChem CID not explicitly found for d9, but CAS is a strong identifier) caymanchem.com |
| ADBICA | 72710773 wikipedia.org |
| 5F-ADBICA | 118796421 nih.gov |
Data Tables:
Based on the search results, specific quantitative data directly linking this compound to method validation parameters (like precise accuracy/precision percentages at specific concentrations, or detailed linearity data) for ADBICA in various matrices were not consistently available across multiple sources. However, the principles and typical ranges for these parameters in synthetic cannabinoid analysis using internal standards can be illustrated.
Table 1: Typical Method Validation Parameters in Quantitative Analysis (Illustrative Ranges)
| Parameter | Typical Acceptance Criteria (General Analytical Guidelines) europa.euiajps.comresearchgate.net | Relevance with this compound IS |
| Linearity (r²) | > 0.99 | Improved by IS normalization |
| Intra-day Precision (%RSD) | < 15% (often < 10% for biological samples) | Assessed using IS |
| Inter-day Precision (%RSD) | < 20% (often < 15% for biological samples) | Assessed using IS |
| Accuracy (% Recovery) | 80-120% (matrix dependent, tighter ranges for lower concentrations) europa.eu | Assessed using IS |
| Matrix Effect | Evaluation and mitigation using IS | Quantified using IS ratio |
| Recovery (% Extraction) | > 70% (method dependent) | Assessed using IS |
Table 2: Examples of Sample Preparation Techniques for Synthetic Cannabinoids in Biological Matrices
| Matrix Type | Common Techniques researchgate.netnih.govresearchgate.net | Notes |
| Urine | LLE, SPE, Enzymatic Hydrolysis (for metabolites) | Often requires hydrolysis for conjugated metabolites. d-nb.infonih.govoup.com |
| Blood/Serum/Plasma | LLE, SPE, Protein Precipitation | Protein precipitation often used as a cleanup step. researchgate.netfrontiersin.orgnih.gov |
| Oral Fluid | LLE, SPE | Less complex matrix than blood/urine but still requires cleanup. nih.gov |
These tables provide illustrative examples based on general practices in analytical chemistry and synthetic cannabinoid analysis, demonstrating the context in which this compound is utilized for method validation and sample preparation evaluation.
Solid Phase Extraction (SPE) Optimization
Solid Phase Extraction (SPE) is a sample preparation technique widely used to isolate and concentrate analytes from a matrix, while removing interfering compounds chromatographyonline.comwindows.net. The optimization of SPE methods is crucial for achieving high recovery and clean extracts suitable for subsequent analysis. While direct studies detailing the specific optimization of SPE using this compound were not extensively found, the principles of SPE optimization for synthetic cannabinoids, where this compound would be used as an internal standard, are well-established.
SPE optimization typically involves selecting the appropriate sorbent chemistry based on the analyte's properties (e.g., polarity, ionic characteristics), conditioning and equilibrating the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte chromatographyonline.comwindows.net. Deuterated internal standards like this compound are added to samples before the extraction process to monitor and account for analyte losses during these steps, thus enabling accurate quantification nih.gov. The recovery of the internal standard throughout the SPE procedure is a key indicator of method efficiency. Studies on the analysis of synthetic cannabinoids often employ SPE as a sample preparation step prior to LC-MS/MS analysis, utilizing deuterated analogs as internal standards to assess extraction efficiency and matrix effects soft-tox.orgresearchgate.net. For example, a study on the determination of antibiotics in water utilized HLB SPE columns, optimizing the extraction process to achieve good recoveries researchgate.net. Another study highlighted the importance of optimizing sorbent mass and extraction time in dispersive micro solid-phase extraction for tetracycline (B611298) antibiotics, demonstrating good percentage recoveries ikm.org.my. These studies underscore the general approach to SPE optimization, where the behavior of an internal standard like this compound would be monitored to ensure the robustness and reliability of the extraction method for ADBICA.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is another fundamental sample preparation technique used to partition analytes between two immiscible liquid phases aurorabiomed.comuoanbar.edu.iq. This method is often employed for the extraction of synthetic cannabinoids from biological or other complex matrices before chromatographic analysis. This compound, as an internal standard, is added to samples prior to LLE to correct for variations in extraction efficiency and potential matrix effects oup.com.
LLE involves mixing the sample with an immiscible solvent in which the analyte is more soluble, allowing the analyte to transfer into the organic phase aurorabiomed.comuoanbar.edu.iq. The two phases are then separated. Methodologies for LLE involve selecting appropriate solvents based on the polarity of the analyte and matrix, optimizing pH, and determining the number of extraction steps required for sufficient recovery. While specific LLE protocols optimized explicitly for ADBICA using this compound as the internal standard were not detailed in the search results, LLE is a common technique in the analysis of synthetic cannabinoids bu.edu. Studies on the analysis of synthetic cannabinoids in biological specimens have utilized organic extraction procedures as part of their analytical methods oup.com. The effectiveness of LLE methodologies when applied to ADBICA analysis would be evaluated by monitoring the recovery of the spiked this compound internal standard.
Headspace Solid-Phase Microextraction (HS-SPME) Methodologies
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique particularly useful for the extraction of volatile and semi-volatile compounds from a sample's headspace mdpi.comd-nb.info. This method involves exposing a coated fiber to the vapor phase above a sample, allowing analytes to adsorb onto the fiber coating mdpi.comd-nb.info. The fiber is then desorbed into a GC-MS system for analysis mdpi.comd-nb.info. While ADBICA itself may not be sufficiently volatile for typical HS-SPME applications, deuterated internal standards are sometimes used in SPME method development and validation for related, more volatile compounds.
Optimization of HS-SPME involves parameters such as fiber coating selection, extraction temperature and time, sample volume, headspace volume, and salt addition mdpi.comscielo.br. Studies have demonstrated the optimization of HS-SPME for various volatile compounds in different matrices, highlighting the impact of these parameters on extraction efficiency mdpi.comscielo.brnih.gov. For instance, research on the analysis of volatile flavor compounds in coffee and aroma compounds in fruit has detailed the optimization of fiber type, salt addition, temperature, and time to maximize extraction scielo.brnih.gov. Although direct application of this compound in HS-SPME for ADBICA analysis was not found, the principles of HS-SPME optimization are relevant for analytical methods targeting volatile substances where a deuterated standard would be employed to ensure method accuracy and precision.
Challenges in Sample Homogenization for Diverse Research Samples
Sample homogenization is a critical initial step in the analysis of diverse research samples, particularly solid or semi-solid matrices, to ensure a representative subsample is taken and that analytes are efficiently extracted caymanchem.comemblasproject.org. In the context of analyzing compounds like ADBICA or other synthetic cannabinoids using a deuterated internal standard such as this compound, effective homogenization is paramount for accurate quantification.
Diverse research samples, including biological tissues (e.g., liver, kidney), hair, and potentially seized materials like herbal blends or powders, present unique challenges for homogenization emblasproject.orgnih.govsoft-tox.org. The matrix composition, consistency, and potential presence of interfering substances can significantly impact the efficiency of homogenization and subsequent extraction steps. Inadequate homogenization can lead to poor reproducibility and inaccurate results due to uneven distribution of the analyte and internal standard within the sample.
Studies involving the analysis of synthetic cannabinoids in biological matrices have highlighted the need for effective homogenization techniques. For example, research on the detection of synthetic cannabinoids in organs like liver and kidney involved homogenizing the tissue samples using a bead mill homogenizer before extraction nih.gov. Similarly, hair samples require pulverization and soaking for effective extraction nih.govsoft-tox.org. The addition of the internal standard, this compound, should ideally occur prior to or during the homogenization process to account for any variations introduced during this initial sample preparation step nih.gov. Challenges include ensuring complete disruption of the matrix, preventing degradation or loss of the analyte during homogenization, and achieving a homogeneous mixture from which a representative aliquot can be taken for further processing. The choice of homogenization method (e.g., mechanical homogenization, sonication, bead milling) and the optimization of parameters such as time and solvent volume are critical to overcome these challenges and ensure accurate analytical results when using internal standards like this compound.
Metabolic Research of Adbica and the Indispensable Role of Deuterated Analogues
In Vitro Metabolic Profiling Studies of ADBICA using Deuterated Internal Standards
In vitro metabolic profiling studies are indispensable tools for predicting and characterizing the biotransformation pathways of synthetic cannabinoids like ADBICA in humans. These studies typically employ human-derived biological systems, such as hepatic microsomes and hepatocytes, which contain the necessary enzymatic machinery for drug metabolism. d-nb.infonih.govevotec.com The use of deuterated internal standards, including compounds like ADBICA-d9, is critical in these studies to ensure the accuracy and reliability of quantitative analysis. mdpi.combu.edufrontiersin.orgnih.gov Deuterated standards are chemically identical to the target analyte but contain one or more deuterium (B1214612) atoms, resulting in a slight mass difference. This allows them to be distinguished from the non-labeled compound and its metabolites during mass spectrometry analysis, while behaving similarly during sample preparation and chromatographic separation, thus compensating for potential matrix effects and variations in analytical recovery. mdpi.comfrontiersin.org
Hepatic Microsomal and Hepatocyte Incubation Models
Hepatic microsomes and isolated hepatocytes are widely used in vitro models for studying drug metabolism. d-nb.infonih.govevotec.com Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism. evotec.com Hepatocytes, on the other hand, are whole cells that retain a broader range of metabolic capabilities, including both Phase I and Phase II enzymatic activities, as well as uptake and efflux transporters. d-nb.infonih.gov Incubating ADBICA with these models allows researchers to observe and identify the metabolites formed through various enzymatic reactions under controlled conditions. Studies on synthetic cannabinoids structurally related to ADBICA, such as ADB-HEXINACA and ADB-FUBINACA, frequently utilize these models to elucidate metabolic pathways. nih.govnih.govoup.com
Identification of Phase I Metabolites (e.g., hydroxylation, oxidative dealkylation, carboxylation)
Phase I metabolism of synthetic cannabinoids typically involves the introduction or exposure of polar functional groups through reactions like hydroxylation, oxidative dealkylation, and carboxylation. Based on the known metabolism of similar synthetic cannabinoids, the Phase I biotransformation of ADBICA is expected to occur primarily on the pentyl side chain and potentially on the indole (B1671886) core or the tert-butyl group. d-nb.infocaymanchem.comcaymanchem.comcaymanchem.com
Common Phase I metabolic reactions observed for synthetic cannabinoids with similar structures include:
Hydroxylation: Addition of a hydroxyl group, often occurring at various positions on the alkyl chain attached to the indole or indazole core. For ADBICA, hydroxylation on the pentyl chain is anticipated. caymanchem.comcaymanchem.com
Oxidative Dealkylation: Cleavage of alkyl chains, although this pathway might be less prominent for the pentyl chain compared to longer or branched chains in other SCs.
Carboxylation: Oxidation of a terminal methyl group or a hydroxyl group to a carboxylic acid. An ADBICA N-pentanoic acid metabolite has been identified as a potential Phase I metabolite based on the metabolism of similar compounds. caymanchem.com
Amide Hydrolysis: Cleavage of the amide bond, which can lead to the formation of metabolites corresponding to the indole-3-carboxylic acid moiety and the amino-3,3-dimethyl-1-oxobutan-2-yl group. nih.gov
Data from studies on analogous compounds like ADB-HEXINACA show that metabolism frequently occurs on the alkyl tail, yielding hydroxylated and ketone products. nih.govoup.com While specific quantitative data for ADBICA Phase I metabolites from in vitro studies using this compound were not found in the immediate search results, the established metabolic pathways for related compounds provide strong indicators of the likely transformations ADBICA undergoes.
Characterization of Phase II Metabolites (e.g., glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to form more water-soluble conjugates that are readily excreted. Glucuronidation is a prevalent Phase II metabolic pathway for synthetic cannabinoids and their hydroxylated metabolites. nih.govnih.govoup.commdpi.comresearchgate.netsemanticscholar.org
In the case of ADBICA, hydroxylated Phase I metabolites are likely substrates for glucuronidation. Studies on related compounds have shown that glucuronide conjugates of hydroxylated metabolites are commonly detected. nih.govnih.govoup.comresearchgate.net While direct experimental data on ADBICA glucuronidation using this compound as an internal standard were not specifically retrieved, the general principles of synthetic cannabinoid metabolism suggest that glucuronide conjugates of ADBICA metabolites would be formed and detectable using appropriate analytical methods with the aid of labeled standards. Limited evidence from studies on related compounds suggests that glucuronide conjugation of hydroxylated metabolites can occur.
Enzyme Kinetics and Isotopic Labeling Applications in Metabolic Pathways
Enzyme kinetics studies are employed to understand the rates and mechanisms of the enzymatic reactions involved in drug metabolism. These studies can provide insights into the specific enzymes responsible for ADBICA biotransformation and how quickly these reactions occur. Isotopic labeling, including the use of deuterated compounds like this compound, can be applied in enzyme kinetics studies to investigate reaction mechanisms and determine the contribution of specific atoms or groups to the metabolic process (e.g., kinetic isotope effects). While detailed enzyme kinetics studies specifically for ADBICA utilizing isotopic labeling were not found in the provided search results, the general application of these techniques in understanding the metabolic pathways of synthetic cannabinoids is well-established. nih.gov Deuterated analogues are primarily used as internal standards for accurate quantification in kinetic studies rather than directly probing the enzymatic mechanism through isotope effects in the context of the provided search results.
Analytical Strategies for Metabolite Identification and Quantification via this compound
The identification and quantification of ADBICA and its metabolites in complex biological matrices require sophisticated analytical strategies, predominantly relying on hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS). d-nb.infonih.govnih.govoup.comresearchgate.netsemanticscholar.orgnih.govd-nb.infolcms.cz this compound is an indispensable component of these analytical workflows, serving as a stable isotope-labeled internal standard (SIL-IS). caymanchem.com
The use of this compound as an internal standard is critical for accurate quantification because it helps to compensate for variations that can occur during sample preparation, chromatographic separation, and mass spectrometry ionization. By adding a known amount of this compound to each sample at the beginning of the extraction process, the ratio of the analyte (ADBICA or its metabolites) to the internal standard can be used for quantification, correcting for potential analyte loss or signal suppression/enhancement effects caused by the biological matrix. mdpi.combu.edufrontiersin.orgnih.gov
High-Resolution Mass Spectrometry for Accurate Mass Measurement of Metabolites
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, is a powerful tool for the identification of drug metabolites. d-nb.infonih.govnih.govoup.commdpi.comresearchgate.netsemanticscholar.orgnih.govd-nb.infolcms.cz HRMS provides accurate mass measurements of the parent compound and its metabolites, often with mass errors below 5 ppm. nih.govmdpi.com This high mass accuracy allows for the determination of the elemental composition of unknown metabolites, providing crucial information for proposing potential structures. lcms.cz
Furthermore, HRMS instruments coupled with tandem mass spectrometry (MS/MS) capabilities enable the fragmentation of precursor ions, yielding characteristic product ion spectra. d-nb.infonih.govlcms.cz By interpreting these fragmentation patterns and comparing them to the fragmentation of the parent compound and, ideally, synthesized reference standards, researchers can elucidate the structure of the metabolites and pinpoint the sites of biotransformation. The use of this compound in HRMS methods assists in both identification and quantification by providing a clear internal standard signal and helping to differentiate between endogenous compounds and metabolites.
LC-MS/MS for Fragmentation-Based Metabolite Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique routinely employed in the identification and structural elucidation of drug metabolites, including those of synthetic cannabinoids. LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of metabolite identification, LC-MS/MS allows for the detection of parent compounds and their metabolites based on their unique mass-to-charge ratios (m/z) and retention times.
Fragmentation, induced in the tandem mass spectrometry (MS/MS) component, is critical for structural elucidation. By applying collision energy to the precursor ions (intact or modified drug or metabolite ions), they are broken down into smaller product ions. The pattern of these product ions provides characteristic structural information about the molecule. Comparing the fragmentation patterns of detected metabolites to that of the parent compound can reveal the sites of biotransformation, such as hydroxylation, dealkylation, or hydrolysis scielo.br.
While the primary role of deuterated analogues like this compound is often as internal standards for quantification, they can indirectly support fragmentation-based structural elucidation. By confirming the retention time and providing a reference point in complex matrices, the deuterated standard aids in the reliable identification of the non-labeled parent compound. This confirmed parent compound data is then used as a basis for interpreting the fragmentation patterns of potential metabolites, helping to distinguish metabolite fragments from those originating from the parent drug or matrix interferences. Software-assisted data mining and comparison of experimental MS/MS spectra with spectral libraries and in-silico fragmentation tools further facilitate the deduction of possible metabolite structures youtube.comnih.govthermofisher.com.
Comparative Metabolic Studies with Structurally Related Synthetic Cannabinoids
Comparative metabolic studies involving ADBICA and structurally related synthetic cannabinoids are essential for understanding how minor structural variations influence metabolic pathways and rates. ADBICA features a carboxamide group at the 3-indole position and a pentyl chain at the indole nitrogen caymanchem.comwikipedia.org. Its structure is similar to other synthetic cannabinoids like ADB-BUTINACA (which has an indazole core and a butyl chain) nih.govxml-journal.net, 5F-ADBICA (which has a fluorine atom on the pentyl chain) wikipedia.orgnih.gov, and ADB-PINACA (which has an indazole core and a pentyl chain) univpm.it.
Studies comparing the metabolism of such related compounds, often utilizing in vitro models like human liver microsomes or hepatocytes, reveal common biotransformation pathways and differences influenced by structural features. For instance, studies on ADB-BUTINACA have identified hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination as key biotransformations nih.gov. Similarly, the metabolism of other related compounds like 5F-ADB involves ester hydrolysis, defluorination, and monohydroxylations researchgate.netnih.govnih.gov. Comparative studies highlight that common metabolic reactions for many synthetic cannabinoids include hydroxylation, dealkylation, amide hydrolysis, and glucuronidation nih.govresearchgate.netnih.gov.
Deuterated analogues, including this compound, are crucial in these comparative studies for accurate quantification of both the parent compounds and their metabolites across different experiments or matrices gla.ac.uk. By using a stable isotope-labeled internal standard for each analyte (the parent compound and its metabolites), researchers can correct for variations in sample preparation, ionization efficiency, and chromatographic recovery, ensuring reliable comparison of metabolic profiles between different synthetic cannabinoids. This allows for a more accurate assessment of how structural differences impact the extent and nature of metabolic transformations.
For example, comparative studies on indazole and indole synthetic cannabinoids have shown differences in the number and type of metabolites formed nih.gov. While some studies have identified common metabolic sites like the alkyl tail and the indazole/indole ring system d-nb.infonih.gov, the specific positions and the extent of metabolism can vary between analogues. The use of deuterated standards in these comparisons helps to provide the quantitative data necessary to identify these subtle but important differences in metabolic fate.
While specific detailed data tables directly comparing the metabolism of ADBICA with other compounds using this compound were not extensively found in the search results, the general principles of comparative metabolic studies and the role of deuterated standards are well-established in the research on synthetic cannabinoids. The identification of potential ADBICA metabolites, such as ADBICA N-pentanoic acid metabolite caymanchem.com and hydroxylated metabolites like ADBICA N-(5-hydroxypentyl) metabolite caymanchem.com and ADBICA N-(4-hydroxypentyl) metabolite caymanchem.com, based on the known metabolism of similar compounds, underscores the value of comparative research in predicting metabolic pathways.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| ADBICA | 72710773 |
| This compound | 2747914-01-6 (CAS Number, PubChem CID not explicitly found for d9, but CAS is provided) caymanchem.com |
| ADB-BUTINACA | Not explicitly found, but metabolite CID available |
| ADB-BUTINACA-d9 | 172874512 |
| 5F-ADBICA | 118796421 |
| 5F-ADB | Not explicitly found |
| ADB-PINACA | Not explicitly found, but related compound CID available |
| 5F-ADB-PINACA | 119058050 |
| ADBICA N-pentanoic acid metabolite | 2460433-28-5 (CAS Number, PubChem CID not explicitly found) caymanchem.com |
| ADBICA N-(5-hydroxypentyl) metabolite | 2460433-27-4 (CAS Number, PubChem CID not explicitly found) caymanchem.com |
| ADBICA N-(4-hydroxypentyl) metabolite | 2460433-26-3 (CAS Number, PubChem CID not explicitly found) caymanchem.com |
Metabolic studies are crucial for understanding how synthetic cannabinoids (SCs) like ADBICA are processed within the body. This research is vital for identifying specific metabolic products that can serve as biomarkers for exposure, understanding the potential duration of effects, and assessing toxicological implications. Given that many SCs are rapidly and extensively metabolized, leading to low or undetectable levels of the original compound in biological samples, characterizing their metabolites is a critical aspect of forensic and clinical toxicology d-nb.infonih.gov.
Deuterated analogues, such as this compound, are indispensable tools in these metabolic investigations. The use of deuterium-labeled internal standards is highly recommended for achieving accurate and reliable identification and quantification in analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) gla.ac.uk. Deuterium atoms incorporated into the molecule create a stable isotope-labeled version that behaves chemically and chromatographically very similarly to the non-labeled parent compound. However, the slight increase in mass due to the deuterium atoms allows it to be distinctly identified by the mass spectrometer gla.ac.uk. This characteristic is particularly valuable for mitigating matrix effects and evaluating the efficiency of sample preparation and ionization processes gla.ac.uk. This compound, specifically labeled with nine deuterium atoms at defined positions, is designed for use as an internal standard for the quantification of ADBICA using GC- or LC-mass spectrometry evitachem.comcaymanchem.com.
LC-MS/MS for Fragmentation-Based Metabolite Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the identification and structural characterization of drug metabolites, including those of synthetic cannabinoids. LC-MS/MS couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This allows for the detection of both the parent compound and its metabolites based on their unique mass-to-charge ratios (m/z) and how long they take to pass through the chromatography column (retention time).
Fragmentation, which occurs in the tandem mass spectrometry (MS/MS) stage, is essential for determining the structure of metabolites. By applying controlled energy to the precursor ions (ions of the intact or modified drug or metabolite), they break apart into smaller product ions. The specific pattern of these product ions provides characteristic information about the molecule's structure. By comparing the fragmentation patterns of detected metabolites to that of the parent compound, researchers can deduce where biotransformation reactions, such as hydroxylation, dealkylation, or hydrolysis, have occurred scielo.br.
While the primary application of deuterated analogues like this compound is typically as internal standards for accurate quantification, they can indirectly support fragmentation-based structural elucidation. Their use helps confirm the retention time and provides a reliable point of reference in complex biological samples, aiding in the confident identification of the non-labeled parent compound. This confirmed data for the parent compound is then used as a baseline for interpreting the fragmentation patterns of potential metabolites, helping to differentiate metabolite fragments from those originating from the parent drug or other substances in the sample matrix. Advanced software tools that perform data mining, compare experimental MS/MS spectra to databases, and predict fragmentation patterns can further assist in determining the likely structures of metabolites youtube.comnih.govthermofisher.com.
Comparative Metabolic Studies with Structurally Related Synthetic Cannabinoids
Comparative metabolic studies involving ADBICA and synthetic cannabinoids with similar structures are crucial for understanding how subtle differences in molecular architecture affect metabolic pathways and rates. ADBICA is characterized by a carboxamide group at the 3-indole position and a pentyl chain attached to the indole nitrogen caymanchem.comwikipedia.org. This structure shares similarities with other synthetic cannabinoids such as ADB-BUTINACA, which has an indazole core and a butyl chain nih.govxml-journal.net; 5F-ADBICA, which includes a fluorine atom on the pentyl chain wikipedia.orgnih.gov; and ADB-PINACA, which features an indazole core and a pentyl chain univpm.it.
Research comparing the metabolism of these related compounds, often conducted using in vitro models like human liver microsomes or hepatocytes, reveals common biotransformation pathways and highlights differences influenced by specific structural features. For instance, studies on ADB-BUTINACA have identified key metabolic reactions including hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination nih.gov. Similarly, the metabolism of other related compounds like 5F-ADB involves processes such as ester hydrolysis, defluorination, and monohydroxylations researchgate.netnih.govnih.gov. Comparative research generally indicates that common metabolic transformations for many synthetic cannabinoids involve hydroxylation, dealkylation, amide hydrolysis, and glucuronidation nih.govresearchgate.netnih.gov.
Deuterated analogues, including this compound, are vital in these comparative studies to ensure accurate quantification of both the parent compounds and their metabolites across different experiments or biological samples gla.ac.uk. By employing a stable isotope-labeled internal standard for each substance being measured (the parent compound and its various metabolites), researchers can correct for potential variability introduced during sample processing, ionization efficiency, and chromatographic separation. This enables a more precise comparison of the metabolic profiles between different synthetic cannabinoids, allowing for a better understanding of how structural differences influence the extent and nature of their biotransformation.
For example, comparative studies have shown that synthetic cannabinoids with indazole and indole cores can exhibit differences in the number and types of metabolites produced nih.gov. While common sites of metabolism, such as the alkyl side chain and the core ring system (indole or indazole), have been identified d-nb.infonih.gov, the specific positions and the degree of metabolic modification can vary among different analogues. The use of deuterated standards in these comparative analyses provides the necessary quantitative data to accurately identify and characterize these subtle yet significant differences in metabolic fate.
Although extensive data tables specifically detailing comparative metabolism studies of ADBICA utilizing this compound were not prominently found in the search results, the principles of using deuterated standards in comparative metabolic research are well-established within the field of synthetic cannabinoid analysis. The identification of potential ADBICA metabolites, such as ADBICA N-pentanoic acid metabolite caymanchem.com and hydroxylated derivatives like ADBICA N-(5-hydroxypentyl) metabolite caymanchem.com and ADBICA N-(4-hydroxypentyl) metabolite caymanchem.com, often based on the known metabolic pathways of structurally similar compounds, highlights the importance and utility of comparative metabolic research in predicting and identifying metabolites.
Pharmacological Research Methodologies Aided by Adbica D9 Quantification
Analytical Support for In Vitro Receptor Binding Assays (CB1 and CB2)
In vitro receptor binding assays are crucial for characterizing the interaction between a ligand and its target receptor, such as the cannabinoid receptors CB1 and CB2. These assays provide quantitative data on binding affinity and selectivity. Accurate quantification of the ligand concentration is paramount for obtaining reliable binding parameters.
Precise Quantification of Ligand Concentrations for Radioligand Binding Studies
Radioligand binding studies involve the use of a radioactive ligand to measure receptor density and the binding affinity of competing non-labeled compounds. In these assays, precisely knowing the concentration of both the radioligand and any competing test compound is essential for accurate data analysis and the determination of binding parameters like the dissociation constant (Kd) or inhibition constant (Ki). When studying the binding of ADBICA, the use of ADBICA-d9 as an internal standard in analytical techniques like LC-MS/MS allows for the accurate determination of the actual concentration of ADBICA in the assay buffer or sample matrix, accounting for potential losses during sample preparation. This ensures that the calculated binding affinities are based on accurate ligand concentrations. rcsb.orgwikipedia.org
Methodologies for Assessing Ligand Displacement
Ligand displacement assays are a type of receptor binding assay used to determine the binding affinity of a non-labeled compound by its ability to displace a known labeled ligand from the receptor. The accuracy of the calculated inhibition constant (IC50) and subsequently the Ki value relies heavily on the accurate quantification of the displacing ligand's concentration across a range of dilutions. This compound facilitates this by providing a reliable method for quantifying the concentration of non-labeled ADBICA used in the displacement experiments, ensuring accurate dose-response curves and affinity determinations. wikipedia.orgacs.orgeurofinsdiscovery.com
Quantitative Analytical Support for Functional Assays (e.g., G-protein signaling, β-arrestin recruitment)
Beyond simple binding, functional assays assess the ability of a ligand to activate or inhibit downstream signaling pathways mediated by the receptor. For cannabinoid receptors, this includes pathways involving G-protein coupling (such as inhibition of adenylyl cyclase, leading to decreased cAMP levels) and β-arrestin recruitment. researchgate.netwikipedia.orgnih.govcaymanchem.com Quantitative functional assays provide crucial data on ligand efficacy and potency (e.g., EC50 values). Accurate determination of the ligand concentration in the assay system is critical for establishing meaningful dose-response relationships and comparing the potency of different compounds. This compound, as an analytical standard, supports the precise quantification of ADBICA concentrations in these functional assay formats, enabling accurate assessment of its effects on receptor signaling.
Structure-Activity Relationship (SAR) Studies: Quantitative Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound influence its biological activity. Quantitative SAR (QSAR) approaches seek to establish mathematical relationships between molecular properties and biological activity. nih.govuniprot.org Accurate quantitative data on biological activity, such as receptor binding affinities and functional potencies, are essential for meaningful SAR analysis.
Correlation between Chemical Structure and Receptor Affinity/Efficacy
Establishing correlations between specific structural features of ADBICA and its affinity or efficacy at CB1 and CB2 receptors requires precise measurements of these pharmacological parameters for ADBICA and its analogs. The ability to accurately quantify the concentration of each compound tested in binding and functional assays, facilitated by internal standards like this compound for ADBICA, is fundamental to generating the reliable quantitative data needed for SAR studies. By correlating structural modifications with changes in quantitatively measured receptor interactions, researchers can gain insights into the molecular determinants of activity and guide the design of novel compounds with improved properties. wikipedia.orgnih.govuniprot.org
Forensic and Biomedical Research Applications: Methodological Frameworks
Development of Robust Research Methods for ADBICA Detection and Quantification in Post-mortem Research Samples
The establishment of reliable methods for the detection and quantification of synthetic cannabinoids in post-mortem samples is essential for forensic toxicology and for understanding the contribution of these compounds to fatalities. mums.ac.irshareok.org Post-mortem biological matrices, including blood and tissue, can be analytically challenging due to the presence of various endogenous substances that may interfere with the analysis. shareok.org
Analytical approaches for synthetic cannabinoids in post-mortem specimens frequently employ chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS and GC-MS. mums.ac.irspringermedizin.de These techniques offer the necessary selectivity and sensitivity for the identification and quantification of these compounds, even at trace levels.
Sample preparation is a critical preliminary step in these methods, aimed at isolating and concentrating the target analytes from the biological matrix. springermedizin.demdpi.com Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). springermedizin.deresearchgate.netfrontiersin.org For instance, an alkaline LLE procedure conducted at pH 10.2 has been successfully applied for the extraction of synthetic cannabinoids from blood. shareok.orgoup.com Following extraction, the resulting extract is typically evaporated to dryness and reconstituted in a suitable solvent prior to chromatographic analysis. springermedizin.deoup.com
The incorporation of internal standards, particularly deuterated analogs like ADBICA-d9, is fundamental for achieving accurate quantification in these analytical methods. caymanchem.comcaymanchem.commdpi.com Internal standards are introduced into samples at a known concentration before the extraction and analysis processes begin. Their behavior throughout sample preparation and analysis closely mirrors that of the target analyte, thereby compensating for potential variability in recovery, matrix effects, and instrument performance. mdpi.comgoogle.com This is particularly important when dealing with complex matrices like post-mortem blood, where matrix effects can significantly impact analytical outcomes. ojp.govshareok.org
Research findings underscore the importance of validating analytical methods to ensure their accuracy, precision, sensitivity, and specificity. researchgate.net Method validation encompasses determining the limits of detection (LOD) and quantification (LOQ), assessing linearity, and evaluating matrix effects and extraction recovery. researchgate.net Studies have reported LODs and LOQs for synthetic cannabinoids in biological matrices ranging from the nanogram per milliliter to the picogram per milligram level. mdpi.comresearchgate.net
The stability of synthetic cannabinoids in post-mortem samples is another crucial consideration. Studies have indicated that the stability of these compounds can vary depending on the specific substance and the storage conditions. ojp.govojp.govshareok.org Frozen storage at -20°C is generally recommended to maintain the integrity and stability of synthetic cannabinoids in biological evidence. shareok.orgoup.com
Analytical Challenges in the Detection of Emerging Synthetic Cannabinoids and the Role of Deuterated Standards
The continuous emergence of novel synthetic cannabinoids presents a substantial challenge for forensic and biomedical laboratories. unodc.orgojp.govnih.gov Clandestine manufacturers frequently modify the chemical structures of existing compounds to circumvent detection and regulatory controls. unodc.org This rapid structural evolution necessitates constant updating of analytical methods and reference libraries. ojp.govspringermedizin.de
Key analytical challenges include:
Structural Diversity: Synthetic cannabinoids encompass a wide array of chemical structures, demanding analytical methods with a broad scope capable of detecting various compound classes. unodc.orgojp.gov
Limited Availability of Reference Standards: Delays in obtaining analytical standards for newly identified compounds can impede the timely development and validation of detection methods. ojp.gov
Metabolism: Synthetic cannabinoids undergo extensive metabolism in the body, and their metabolites are often present in biological samples at higher concentrations than the parent compounds. mums.ac.irresearchgate.net Identifying and acquiring reference standards for these metabolites is essential for comprehensive analysis. nih.gov
Matrix Effects: Biological matrices can either suppress or enhance the ionization efficiency of analytes during mass spectrometry, leading to inaccuracies in quantification. ojp.govshareok.org
Deuterated standards like this compound are indispensable tools for addressing these challenges, particularly in the context of quantitative analysis. caymanchem.comcaymanchem.com By employing a stable isotopically labeled internal standard, analysts can accurately quantify the corresponding non-labeled synthetic cannabinoid, even in the presence of matrix effects. mdpi.comgoogle.com The deuterated standard exhibits nearly identical behavior to the analyte of interest during sample preparation and chromatographic separation but is distinguishable by mass spectrometry due to its higher mass-to-charge ratio. google.com
The availability of a comprehensive range of deuterated standards for synthetic cannabinoids and their metabolites is crucial for enhancing the accuracy and reliability of quantitative analysis in forensic and research settings. google.com While deuterated standards for some synthetic cannabinoids, such as THC and certain JWH compounds, have been available for some time, the rapid emergence of new structures necessitates the continuous synthesis and availability of new deuterated analogs like this compound. caymanchem.comgoogle.com
Methodological Strategies for High-Throughput Screening in Research Laboratories
High-throughput screening (HTS) is a valuable approach in research laboratories for the rapid analysis of a large volume of samples for the presence of synthetic cannabinoids. unodc.orgojp.govacs.org HTS methodologies are designed to maximize sample throughput while maintaining adequate levels of sensitivity and specificity.
Strategies employed to achieve high-throughput analysis of synthetic cannabinoids include:
Fast Chromatography: Utilizing faster chromatographic methods, such as ultra-high performance liquid chromatography (UHPLC), with reduced run times can increase sample throughput. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, including quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, provide high mass accuracy and resolution. This enables retrospective data analysis and the potential identification of unexpected synthetic cannabinoids or their metabolites without the necessity of developing targeted methods for every known compound. unodc.orgojp.gov Data-independent acquisition (DIA) strategies, such as SWATH acquisition, can further enhance the comprehensiveness of HRMS screening. ojp.gov
Multi-Analyte Methods: Developing analytical methods capable of simultaneously detecting and quantifying a broad panel of synthetic cannabinoids and their metabolites in a single analytical run improves efficiency. researchgate.netnih.gov
Automated Systems: Implementing automated systems for sample preparation and analysis can further increase throughput and minimize errors associated with manual handling. acs.org
While HTS methods are effective for initial screening, the confirmation of positive findings typically requires more specific and sensitive techniques, often involving tandem mass spectrometry (MS/MS) and the use of internal standards like this compound for accurate quantification. researchgate.netnih.gov
Inter-Laboratory Comparison Studies and Method Harmonization in Research
Inter-laboratory studies involve multiple laboratories analyzing identical sets of samples using their respective established methods. The results are then compared to assess the variability and identify potential sources of error. ojp.gov These studies contribute to:
Identification of Analytical Challenges: Highlighting specific difficulties encountered by laboratories, such as matrix effects, the lack of appropriate standards, or issues with the analysis of particular compounds.
Method Reliability Improvement: Encouraging laboratories to refine their methodologies based on the findings of the study and adherence to best practices.
Facilitation of Data Comparison: Enabling more reliable comparison of data generated by different laboratories, which is vital for collaborative research efforts and the sharing of intelligence regarding emerging threats.
Method harmonization initiatives aim to standardize analytical protocols and reporting criteria for synthetic cannabinoids. unodc.org This may involve the development of recommended guidelines for sample preparation, analytical techniques, validation procedures, and reporting formats. International organizations and professional bodies often play a significant role in promoting method harmonization through the dissemination of recommended methods and the organization of collaborative studies. unodc.org
The use of certified reference materials and internal standards, including deuterated compounds like this compound, with well-characterized purity and isotopic enrichment, is fundamental to ensuring the accuracy and comparability of quantitative results obtained by different laboratories. caymanchem.comcaymanchem.com
Quality Assurance, Quality Control, and Data Integrity in Quantitative Research with Adbica D9
Reference Material Characterization and Certification of ADBICA-d9
The foundation of accurate quantitative analysis lies in the quality of the reference materials used. This compound is employed as an analytical reference standard, specifically as an internal standard for the quantification of ADBICA and ADB-PINACA using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com Analytical reference materials like this compound are characterized to confirm their identity and purity. caymanchem.com
While the search results indicate the availability of this compound as an analytical reference standard from commercial suppliers caymanchem.com, the broader landscape of synthetic cannabinoid analysis highlights challenges in the availability of certified quality control materials for independent evaluation of testing accuracy. wicourts.gov However, certified reference materials (CRMs) for related deuterated synthetic cannabinoids, such as ADB-PINACA-d9, are available, providing a benchmark for quality and accuracy in analytical measurements. lgcstandards.com The use of certified reference materials is crucial for establishing metrological traceability and ensuring the comparability of results across different laboratories and studies.
External Quality Assessment Schemes and Proficiency Testing for Synthetic Cannabinoid Analysis
External Quality Assessment (EQA) schemes, also known as proficiency testing (PT), are essential for laboratories performing synthetic cannabinoid analysis to evaluate their performance and ensure the accuracy and reliability of their results. These programs involve the analysis of samples with unknown concentrations of analytes, provided by a third-party organizer.
Proficiency testing programs specifically designed for synthetic cannabinoids and designer drugs are available, covering various matrices such as urine and blood. cap.orgnmslabs.comlgcstandards.com Participation in such schemes allows laboratories to compare their performance against that of their peers and identify areas for improvement in their analytical methods and procedures. Challenges in proficiency testing for synthetic cannabinoids include the constantly evolving nature of these compounds and the need for PTPs to rapidly develop new samples reflecting current trends. a2la.org Interlaboratory comparisons, or round-robin testing, represent another approach used in proficiency testing for cannabis and synthetic cannabinoids, allowing laboratories within a region or network to share and analyze the same samples. a2la.org
Statistical Methods for Data Analysis and Uncertainty Estimation in Quantitative Research
Quantitative research involving this compound as an internal standard relies heavily on appropriate statistical methods for data analysis and the estimation of measurement uncertainty. These methods are crucial for validating analytical procedures and ensuring the reliability of the reported quantitative results.
Method validation typically involves assessing parameters such as linearity, precision, accuracy, limits of detection (LOD), limits of quantification (LOQ), and matrix effects. acs.orgmdpi.commdpi.comnih.govuniklinik-freiburg.deresearchgate.netnih.gov Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the instrument response and the analyte concentration. mdpi.comnih.gov Precision, often expressed as the coefficient of variation (%CV), measures the reproducibility of results under defined conditions (e.g., intra-day and inter-day precision). mdpi.comnih.govnih.gov Accuracy, assessed through bias, determines how close the measured values are to the true concentration. mdpi.comnih.govnih.gov LOD and LOQ define the lowest concentrations that can be reliably detected and quantified, respectively. mdpi.commdpi.comnih.govnih.govnih.gov Matrix effects, caused by components in the sample matrix interfering with the ionization of the analyte, are also evaluated, and internal standards like this compound are used to compensate for these effects. uniklinik-freiburg.denih.gov
Measurement uncertainty is a critical parameter that reflects the dispersion of values that could reasonably be attributed to the measurand. Estimating measurement uncertainty is increasingly important in forensic drug testing. researchgate.net Sources of uncertainty in quantitative analysis can include standard preparation, the calibration curve, method precision, and bias. researchgate.net Studies have shown that the calibration curve and bias can be significant contributors to the combined standard uncertainty in the quantification of cannabinoids. researchgate.net
Statistical models, such as principal component analysis (PCA) combined with hierarchical clustering, are also being explored for the characterization and classification of synthetic cannabinoids based on mass spectrometry data. nih.gov
Quantitative Analysis Parameters for Synthetic Cannabinoids (Illustrative Examples from Literature)
| Parameter | Analyte(s) | Matrix | Technique | Results (Range or Specific Examples) | Source |
| Linearity (R²) | 11 types of synthetic cannabinoids | Rat urine | LC-MS/MS | 0.993 to 0.999 | mdpi.com |
| LOQ | 11 types of synthetic cannabinoids | Rat urine | LC-MS/MS | 0.01 to 0.1 ng/mL | mdpi.com |
| Spiked Recoveries | 11 types of synthetic cannabinoids | Rat urine | LC-MS/MS | 69.90% to 118.39% | mdpi.com |
| Bias | 117 synthetic cannabinoids | Cannabis oil | LC-MS/MS | -14.00% to 17.00% (low conc.), -15.60% to 19.20% (medium conc.), -16.04% to -5.68% (high conc.) | mdpi.com |
| Precision (%CV) | 117 synthetic cannabinoids | Cannabis oil | LC-MS/MS | 1.79% to 19.77% | mdpi.com |
| Expanded Uncertainty | 130 compounds (natural and synthetic) | Cannabis oil | LC-MS/MS | Did not exceed 40% | mdpi.com |
| Intrarun %CV | 5F-PB-22 | Blood | LC-MS/MS | 2.2-4.5% (high control), 3.4-6.6% (low control) | nih.gov |
| Interrun %CV | 5F-PB-22 | Blood | LC-MS/MS | 1.6-5.6% (high control), 2.6-7.7% (low control) | nih.gov |
| Accuracy | 5F-PB-22 | Blood | LC-MS/MS | 96.5-101.2% (high control), 97.0-103.1% (low control) | nih.gov |
| LOQ | 5F-PB-22 | Blood | LC-MS/MS | 0.5 ng/mL | nih.gov |
| LOD | 5F-PB-22 | Blood | LC-MS/MS | 0.1 ng/mL | nih.gov |
| Matrix Effect | Various synthetic cannabinoids | Serum | LC-MS/MS | 54-158% (ion suppression and enhancement observed, compensated by ISTD) | uniklinik-freiburg.de |
| Recovery | Various synthetic cannabinoids | Serum | LC-MS/MS | 4.5-80% | uniklinik-freiburg.de |
| Precision (inter-day) | Various synthetic cannabinoids | Oral Fluid | HPLC-MS/MS | <15% for most compounds (at QC1 and QC2 levels), some exceeded 15% (e.g., CP47497-C8 at 19.1%) | nih.gov |
| Accuracy (inter-day) | Various synthetic cannabinoids | Oral Fluid | HPLC-MS/MS | Within ±15% for most compounds (at QC1 and QC2 levels) | nih.gov |
| Linearity | 10 NPS | Oral Fluid | HPLC-MS/MS | LOQ to 100 ng/mL | nih.gov |
| LOD | 10 NPS | Oral Fluid | HPLC-MS/MS | S/N > 3 | nih.gov |
| LOQ | 10 NPS | Oral Fluid | HPLC-MS/MS | S/N > 10 | nih.gov |
| Intra-assay precision | MDMB-4en-PINACA, ADB-BUTINACA, ADB-4en-PINACA | Rat plasma | LC-MS/MS | 1.3–9.0% | researchgate.net |
| Inter-assay precision | MDMB-4en-PINACA, ADB-BUTINACA, ADB-4en-PINACA | Rat plasma | LC-MS/MS | 3.0–8.6% | researchgate.net |
| LOQ | MDMB-4en-PINACA, ADB-BUTINACA, ADB-4en-PINACA | Rat plasma | LC-MS/MS | 0.012–0.016 ng/mL | researchgate.net |
| Recovery | MDMB-4en-PINACA, ADB-BUTINACA, ADB-4en-PINACA | Rat plasma | LC-MS/MS | 95.4–106.8% | researchgate.net |
Best Practices for Documentation and Reporting of Research Findings
Comprehensive and transparent documentation and reporting of research findings in quantitative analysis of synthetic cannabinoids, including studies utilizing this compound, are paramount for ensuring the credibility and reproducibility of the research. Best practices involve detailing all aspects of the analytical method, validation process, and data analysis.
Documentation should include the source and characterization of reference materials, including internal standards like this compound. The analytical method, including sample preparation, instrumentation parameters (e.g., GC-MS or LC-MS conditions), and data acquisition settings, should be described in detail. ugent.be
Reporting of quantitative results should include the measured concentrations, along with estimates of measurement uncertainty, preferably expressed as expanded uncertainty at a specified confidence level (e.g., 95%). mdpi.comresearchgate.net This provides crucial information about the reliability of the reported values. Validation parameters, such as linearity, precision, accuracy, LOD, and LOQ, should be clearly presented. mdpi.commdpi.comnih.govnih.gov Any deviations from validation criteria or limitations of the method should also be noted. uniklinik-freiburg.de
Furthermore, the reporting should specify the matrix analyzed and any relevant sample characteristics. Contextual information, such as the purpose of the analysis (e.g., forensic or research), can also be relevant for interpreting the results. Different reporting requirements may apply depending on whether the analysis is for medicinal or evidential purposes. industry.gov.au
Future Research Directions and Analytical Innovations
Automation and Miniaturization in Sample Preparation for High-Volume Research
The increasing volume of samples requiring analysis in forensic, clinical, and research settings necessitates advancements in sample preparation workflows. Automation and miniaturization are key trends addressing this need, offering benefits such as reduced variability, improved accuracy, increased throughput, and decreased solvent consumption.
Automated systems can streamline repetitive tasks in sample preparation, minimizing human error and increasing efficiency. Miniaturization, often coupled with automation, involves reducing sample sizes and reagent volumes, leading to lower costs and less waste generation. Techniques like Micro Extraction by Packed Sorbent (MEPS), a miniaturized form of solid-phase extraction (SPE), are compatible with automation and allow for faster sample preparation using smaller volumes. The application of automated and miniaturized sample preparation techniques to the analysis of synthetic cannabinoids, including the extraction of compounds like ADBICA and its internal standard ADBICA-d9 from complex matrices, holds significant potential for improving the efficiency and reproducibility of high-volume research and routine analysis.
Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-Mass Spectrometry) for Isomer Differentiation and Identification
Mass spectrometry (MS) is fundamental to the identification and quantification of synthetic cannabinoids and their metabolites. While conventional GC-MS and LC-MS provide valuable information based on mass-to-charge ratios and fragmentation patterns, differentiating structural isomers can be challenging as they often share the same elemental composition and similar fragmentation pathways.
Advanced MS techniques, such as Ion Mobility-Mass Spectrometry (IM-MS), offer enhanced separation capabilities. IM-MS separates ions based on their size, shape, and charge as they travel through a drift cell or mobility device, providing an additional dimension of separation orthogonal to chromatographic and traditional mass separation. This can be particularly useful for resolving isomers and isobars that are difficult to distinguish by conventional MS alone. By providing information on the collision cross-section of ions, IM-MS can aid in the confident identification of compounds and the differentiation of closely related structures, which is highly relevant for the analysis of the diverse and rapidly evolving landscape of synthetic cannabinoids and their metabolites.
In Silico Modeling and Predictive Analytics for Metabolite Identification and Fragmentation Patterns
In silico modeling, which involves using computer simulations and computational approaches, plays an increasingly important role in drug discovery and analytical science. For synthetic cannabinoids, in silico methods can be employed to predict metabolic pathways and potential metabolites of novel compounds, including those structurally related to ADBICA.
Predictive analytics, often integrated with in silico modeling and machine learning, can analyze complex datasets generated by MS to assist in the identification of metabolites and the interpretation of fragmentation patterns. By learning from existing data on known compounds and their fragmentation behaviors, these models can help propose structures for unknown or tentative metabolites based on their accurate mass and fragmentation spectra. This is particularly valuable in the analysis of synthetic cannabinoid metabolites, which can be numerous and often lack commercially available reference standards. The application of in silico tools and predictive analytics can accelerate the process of metabolite identification and contribute to a better understanding of the metabolic fate of compounds like ADBICA.
Research into Novel Deuterated Analogues and Their Broader Applicability
Deuterated analogues, such as this compound, are indispensable as internal standards in quantitative analysis by GC-MS and LC-MS. They are chemically similar to the target analyte but have a different mass due to the substitution of hydrogen atoms with deuterium (B1214612), allowing them to behave similarly during sample preparation and chromatographic separation while being distinguishable in the mass spectrometer. This helps to compensate for matrix effects and variations in analytical recovery, leading to more accurate quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
